
3-Butoxy-2-acetylaminopropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-2-acetylaminopropionic acid is an organic compound with the molecular formula C9H17NO4 It is a metabolite of n-butyl glycidyl ether, which is used in various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-2-acetylaminopropionic acid typically involves the metabolism of n-butyl glycidyl ether. The process begins with the reaction of n-butyl alcohol and epichlorohydrin to form a halohydrin. This intermediate undergoes caustic dehydrochlorination to produce n-butyl glycidyl ether. The n-butyl glycidyl ether is then metabolized renally to form this compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-Butoxy-2-acetylaminopropionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
3-Butoxy-2-acetylaminopropionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: It is utilized in the production of epoxy resins and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-butoxy-2-acetylaminopropionic acid involves its interaction with specific molecular targets and pathways. As a metabolite, it can influence various biochemical processes within the body. The compound is known to be metabolized renally, and its effects are mediated through its interaction with enzymes and other cellular components .
Comparación Con Compuestos Similares
- 3-Butoxy-2-hydroxypropionic acid
- Butoxyacetic acid
Comparison: 3-Butoxy-2-acetylaminopropionic acid is unique due to its specific functional groups and metabolic pathways. Compared to similar compounds, it has distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
96474-20-3 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-acetamido-3-butoxypropanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-3-4-5-14-6-8(9(12)13)10-7(2)11/h8H,3-6H2,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
YTZRKCIRIPWRQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
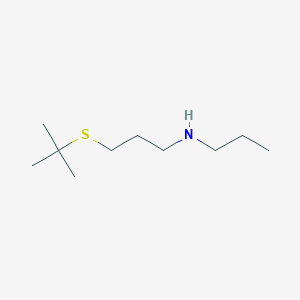
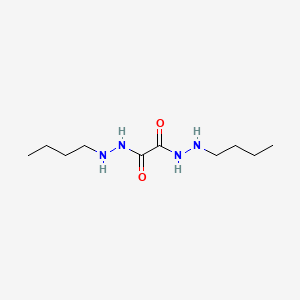
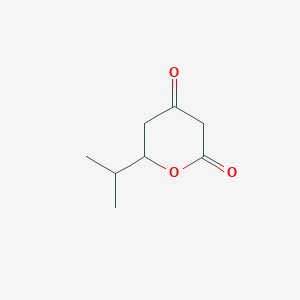
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
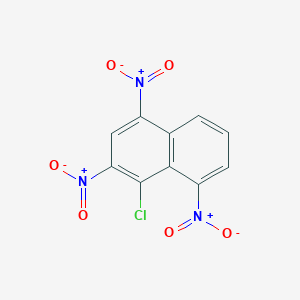

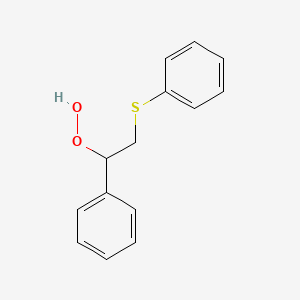
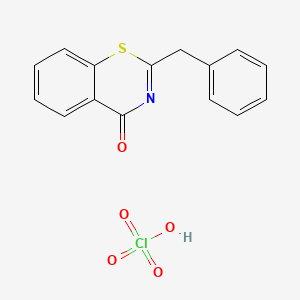


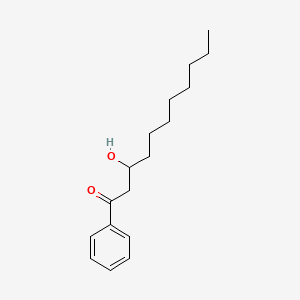
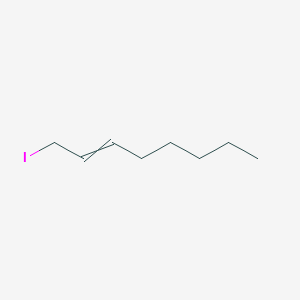
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)
